molecular formula C8H7ClN2 B8175619 3-Chloro-2-(methylamino)benzonitrile

3-Chloro-2-(methylamino)benzonitrile

Cat. No.: B8175619
M. Wt: 166.61 g/mol
InChI Key: JUYYLJFDGUKUEC-UHFFFAOYSA-N
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Description

3-Chloro-2-(methylamino)benzonitrile is an organic compound with the molecular formula C8H7ClN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a methylamino group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(methylamino)benzonitrile can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound often involves the ammoxidation process due to its efficiency and scalability. This method allows for the continuous production of the compound with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(methylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)

Major Products Formed

    Oxidation: Amides, acids

    Reduction: Primary amines

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of 3-Chloro-2-(methylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzonitrile: Similar structure but lacks the methylamino group.

    2-Chloro-5-(methylamino)benzonitrile: Similar structure with different substitution pattern.

    4-Chloro-2-(methylamino)benzonitrile: Similar structure with chlorine and methylamino groups at different positions.

Uniqueness

3-Chloro-2-(methylamino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-2-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYYLJFDGUKUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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